N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C18H14ClN3O2 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-3-2-4-15(11-12)22-10-9-16(23)17(21-22)18(24)20-14-7-5-13(19)6-8-14/h2-11H,1H3,(H,20,24) |
InChI Key |
NVGNLBFLONFDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Cyclization
The most widely reported method involves condensation of hydrazine derivatives with diketones to form the pyridazine core. For example, reacting 1,2-diketones with substituted hydrazines under acidic conditions generates the dihydropyridazine ring. Subsequent functionalization introduces the 4-chlorophenyl and 3-methylphenyl groups via nucleophilic substitution or coupling reactions.
Key steps :
-
Ring formation : Ethyl acetoacetate and hydrazine hydrate undergo cyclocondensation in ethanol at 80°C to yield 4-oxo-1,4-dihydropyridazine-3-carboxylate.
-
Chlorophenyl introduction : The intermediate reacts with 4-chlorobenzoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.
-
Carboxamide formation : The ester group is hydrolyzed to a carboxylic acid using NaOH, followed by coupling with 3-methylaniline via carbodiimide-mediated activation (e.g., EDC/HOBt).
Optimization :
Multi-Step Modular Assembly
An alternative approach constructs the pyridazine ring and substituents sequentially:
Step 1: Synthesis of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid
-
Reacting maleic anhydride with hydrazine hydrate in refluxing acetic acid produces the core structure.
Step 2: N-Arylation
-
Buchwald-Hartwig coupling attaches the 3-methylphenyl group using Pd(OAc)₂/Xantphos as a catalyst and Cs₂CO₃ as a base in toluene at 110°C.
Step 3: Carboxamide Functionalization
-
The carboxylic acid is converted to an acyl chloride (SOCl₂, reflux) and reacted with 4-chloroaniline in pyridine.
Yield comparison :
| Method | Overall Yield | Key Advantage |
|---|---|---|
| Condensation | 45–55% | Fewer steps |
| Modular Assembly | 30–40% | Better regioselectivity |
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Palladium catalysts : Pd(OAc)₂/Xantphos enables efficient N-arylation (90% conversion).
-
Acid scavengers : TEA or DIPEA neutralizes HCl generated during acylation, preventing protonation of nucleophiles.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.45–7.12 (m, 8H, aryl-H), 2.31 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
-
Pd-catalyzed couplings face ligand degradation at scale. Switching to RuPhos ligand improves catalyst longevity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Halogen Substitution : Bromine (Compound 32) increases molecular weight (vs. chlorine) but may reduce yield (48.3% vs. 51.4% in Compound 39) due to steric or electronic effects .
- Methoxy vs. Methyl : Methoxy groups (e.g., Compound 33, ) lower melting points (105.4–106.5°C) compared to methyl-substituted analogs, likely due to reduced crystallinity .
Spectroscopic and Analytical Comparisons
- NMR Data :
- The target compound’s expected 1H NMR signals include aromatic protons from 4-chlorophenyl (δ ~7.4–7.6 ppm) and 3-methylphenyl (δ ~2.3 ppm for CH3, δ ~7.2–7.4 ppm for aromatic H) .
- Discrepancies in Compound 10d’s NMR (δ 11.96 ppm for NH in vs. prior reports) highlight the need for rigorous spectral validation .
- Mass Spectrometry :
- High-resolution MS data for analogs (e.g., Compound 39: m/z 657.2612 [M+H]+) confirm molecular integrity .
Biological Activity
Overview
N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities.
Chemical Structure
The IUPAC name for the compound is N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. The molecular formula is with a molecular weight of approximately 316.77 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets including enzymes and receptors. The presence of the chlorophenyl and methylphenyl groups enhances its binding affinity to these targets, potentially leading to inhibition or modulation of specific biological pathways.
1. Antitumor Activity
Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit significant antitumor properties. For example, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Mia PaCa-2 | 15.0 |
| Compound B | PANC-1 | 12.5 |
| Compound C | RKO | 18.0 |
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. For instance, studies have reported that it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| AChE | Competitive | 10.4 |
| BChE | Non-competitive | 7.7 |
3. Anti-inflammatory Properties
In vitro assays have demonstrated that N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Antitumor Activity : A comparative study evaluated a series of dihydropyridazine derivatives against breast cancer cell lines and found that modifications in the phenyl groups significantly enhanced cytotoxicity.
- Enzyme Inhibition Research : Another research paper explored the structure-activity relationship (SAR) of similar compounds and identified specific substitutions that improved AChE inhibition.
Q & A
Q. Table 1: Example Synthesis Parameters from Analogous Compounds
Basic: How do researchers resolve discrepancies in spectral data (e.g., NMR) for structural confirmation?
Methodological Answer:
Discrepancies in spectral data, such as mismatched 1H NMR signals, may indicate structural misassignment or impurities. Strategies include:
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., pyridazinecarboxamides with known substituents) .
- Advanced Techniques :
- Reproducibility Testing : Repeating synthesis under standardized conditions to rule out batch-specific anomalies .
Advanced: How do substituent variations on the pyridazine core influence biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Substituent effects are evaluated through systematic structure-activity relationship (SAR) studies:
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to enzymes like carbonic anhydrase by increasing electrophilicity. For example, 4-chlorophenyl derivatives show higher inhibitory potency than methoxy-substituted analogs .
- Bulkier Substituents : May reduce solubility but improve target selectivity. Piperidine-linked derivatives (e.g., 31 in ) exhibit improved pharmacokinetic profiles.
Experimental Design : - In Vitro Assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase isoforms) .
- Molecular Docking : Predict binding interactions using computational models .
Advanced: What strategies address poor bioavailability in preclinical studies?
Methodological Answer:
Bioavailability challenges (e.g., rapid clearance) are tackled via:
- Structural Modifications :
- Pharmacokinetic Studies :
Advanced: How to design assays for evaluating isoform-selective enzyme inhibition?
Methodological Answer:
Isoform selectivity is critical for reducing off-target effects. Methodologies include:
- Panel Screening : Test inhibition against multiple isoforms (e.g., carbonic anhydrase CA I, II, IX, XII) .
- Kinetic Analysis : Determine inhibition constants (Ki) using stopped-flow spectrophotometry .
- Cellular Models : Use isoform-overexpressing cell lines (e.g., HEK293T with CA IX) to validate target engagement .
Q. Table 2: Example Isoform Selectivity Data
| Compound | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) | Selectivity Ratio (CA IX/CA II) |
|---|---|---|---|---|
| 10d | 850 | 620 | 12 | 51.7 |
| 31 | 920 | 740 | 8 | 92.5 |
Advanced: How to handle contradictory data in published structural studies?
Methodological Answer:
Contradictions (e.g., mismatched NMR signals in ) require:
- Meta-Analysis : Compare synthetic protocols (e.g., reaction temperature, solvent polarity) across studies to identify variables affecting product purity.
- Independent Validation : Reproduce disputed syntheses and characterize products using orthogonal methods (e.g., IR spectroscopy or elemental analysis) .
- Error Trapping : Use computational tools (e.g., DFT calculations) to predict NMR shifts and identify misassignments .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : −20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation.
- Stability Testing :
Advanced: What computational tools aid in optimizing lead compounds?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes and residence times in enzyme active sites.
- ADMET Prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity profiles .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to guide synthesis .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Hazardous Reagents : Use fume hoods for reactions involving chlorinated solvents (e.g., DCM) or azide precursors.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
